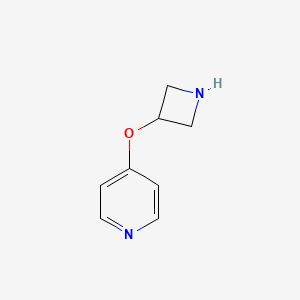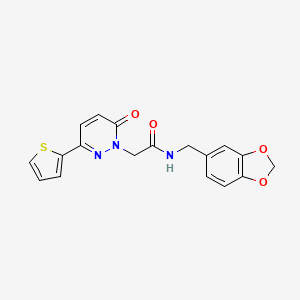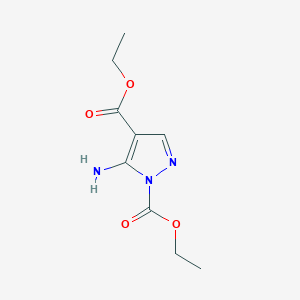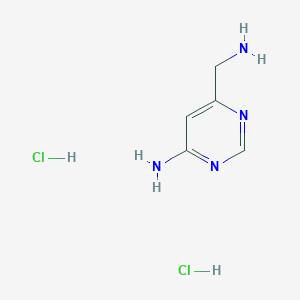![molecular formula C22H19ClN6O2 B2675783 1-(2-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898442-74-5](/img/structure/B2675783.png)
1-(2-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of the 1,2,4-triazine class of compounds . Triazines are a class of nitrogen-containing heterocycles. They are used in various applications, including pharmaceuticals, agrochemicals, and materials sciences .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,2,4-triazines are often synthesized from reactions involving primary amines . Another method involves heating 7, 8-diamino-1, 3-dimethylxanthine with hydrochloric acid .Scientific Research Applications
Overview of Research and Applications
The compound 1-(2-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione, due to its complex structure, is involved in various scientific research areas, particularly focusing on its potential applications in pharmaceuticals and its interaction with biological systems. The research primarily explores its affinity towards certain receptors, its potential use in treating or understanding diseases, and its chemical properties.
Receptor Affinity and Pharmacological Potential
Research has shown significant interest in the derivatives of purine-2,6-dione, including structures related to the mentioned compound, for their potential receptor affinity and pharmacological evaluation. These derivatives have been investigated for their interaction with serotonin (5-HT) receptors, which are crucial in various neurological processes. Compounds structurally related to the query molecule have been identified as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting their role in developing treatments for neurological disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013).
Anticancer, Anti-HIV, and Antimicrobial Activities
Some derivatives of triazino and triazolo[4,3-e]purine, closely related to the compound , have been synthesized and tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. These studies reveal the compound's structural analogs possessing considerable activity against specific cancer cell lines, showing moderate activity against HIV-1, and displaying antimicrobial properties against various pathogens. This highlights the compound's potential as a basis for developing new therapeutics in these areas (Ashour et al., 2012).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of related compounds provide insights into the practical approaches for synthesizing such complex molecules and understanding their chemical behavior. Studies focused on the oxidation products of related triazinones and the reactions with cytosine derivatives highlight the compound's chemical versatility and potential for further chemical manipulation, which could be pivotal in designing novel pharmaceutical agents (Collins et al., 1999; Roberts & Warwick, 1966).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c1-26-19-18(20(30)27(2)22(26)31)28-13-17(14-8-4-3-5-9-14)25-29(21(28)24-19)12-15-10-6-7-11-16(15)23/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSCRSRPCFWTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675701.png)


![3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2675706.png)
![7-[(E)-but-2-enyl]-8-decylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2675707.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2675711.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2675712.png)

![5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B2675720.png)

![3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid](/img/structure/B2675722.png)
